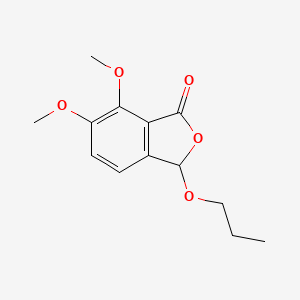
6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one is a chemical compound belonging to the benzofuran family. It is characterized by its molecular formula C13H16O5 and a molecular weight of 252.26 g/mol . This compound is known for its unique structural features, which include methoxy and propoxy groups attached to the benzofuran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE typically involves the reaction of 6,7-dimethoxyphthalide with propyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,7-DIMETHOXY-3-PROPOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3H-isobenzofuran-1-one: Lacks the propoxy group, leading to different chemical properties and reactivity.
3-Ethoxy-6,7-dimethoxy-3H-isobenzofuran-1-one: Contains an ethoxy group instead of a propoxy group, resulting in variations in its chemical behavior.
Uniqueness
6,7-Dimethoxy-3-propoxy-3H-isobenzofuran-1-one is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H16O5 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-propoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O5/c1-4-7-17-13-8-5-6-9(15-2)11(16-3)10(8)12(14)18-13/h5-6,13H,4,7H2,1-3H3 |
InChI-Schlüssel |
DYBVVSHEQOSTBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B1224286.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224287.png)
![N-(5-tert-butyl-2-phenyl-3-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224288.png)


![1-[1-Ethyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224296.png)
![Ethyl 2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoacetate](/img/structure/B1224300.png)
![(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224301.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B1224302.png)


